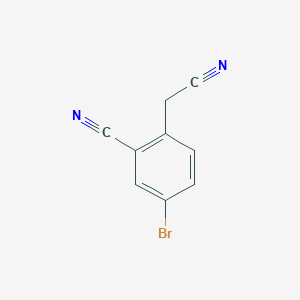

4-Bromo-2-cyanobenzeneacetonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJQZQISHKWUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680950 | |

| Record name | 5-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-89-5 | |

| Record name | 4-Bromo-2-cyanobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925672-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-cyanobenzeneacetonitrile spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-cyanobenzeneacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the causal relationships behind spectral features and outlines self-validating experimental protocols, grounding all interpretations in established scientific principles and authoritative references.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing groups (–Br, –CN) and a reactive benzylic nitrile moiety (–CH₂CN). This substitution pattern makes it a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. The unique electronic environment of the benzene ring, influenced by three distinct substituents, gives rise to characteristic and interpretable spectral data.

Molecular Structure

The structure consists of a benzene ring substituted at position 1 with a cyanomethyl group, at position 2 with a cyano group, and at position 4 with a bromine atom.

Figure 1: 2D Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to its nitrile, aromatic, and aliphatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum of the sample.

Expected IR Data and Interpretation

The presence of two distinct nitrile groups—one conjugated with the aromatic ring and one aliphatic—is a key feature. Conjugation lowers the vibrational frequency of the C≡N bond due to resonance effects.[1]

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity | Rationale & Interpretation |

| ~3080-3030 | Aromatic C-H | Medium to Weak | Stretching vibrations of sp² C-H bonds on the benzene ring. Their presence above 3000 cm⁻¹ confirms the aromatic component.[2] |

| ~2960-2930 | Aliphatic C-H | Medium to Weak | Asymmetric and symmetric stretching of the sp³ C-H bonds in the methylene (–CH₂) group. |

| ~2235-2220 | Aromatic C≡N | Strong, Sharp | Stretching vibration of the nitrile group directly attached to the benzene ring. This peak is characteristically sharp and intense.[1] |

| ~2260-2240 | Aliphatic C≡N | Strong, Sharp | Stretching of the nitrile in the cyanomethyl group. It appears at a slightly higher frequency than the aromatic nitrile as it is not in conjugation with the ring system.[1] |

| ~1580, 1475 | Aromatic C=C | Medium to Strong | Skeletal stretching vibrations of the benzene ring. The presence of multiple bands in this region is characteristic of aromatic compounds.[3] |

| < 800 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration typically appears in the low-frequency fingerprint region. |

| ~890-810 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations. The pattern for a 1,2,4-trisubstituted ring often shows a strong band in this region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Solvent and Standard: Chloroform-d (CDCl₃) is a common choice and contains residual CHCl₃, which serves as a convenient internal reference for ¹H NMR (δ 7.26 ppm) and for the ¹³C NMR solvent signal (δ 77.16 ppm). Alternatively, a small amount of tetramethylsilane (TMS, δ 0.00 ppm) can be added as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H). The magnetic field is "locked" to the deuterium signal of the solvent to correct for any field drift.

-

¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired.

-

¹³C NMR Acquisition: A proton-decoupled sequence is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region and the aliphatic region. The 1,2,4-substitution pattern on the benzene ring will result in a complex but interpretable splitting pattern for the three aromatic protons. Substituents on a benzene ring influence the chemical shifts of the ring protons; electron-withdrawing groups like -CN and -Br deshield nearby protons, shifting their signals downfield.[4][5]

| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Interpretation |

| H-3 | 1H | Doublet (d) | ~7.9 | Ortho to the C2-CN group and meta to the C4-Br. Expected to be significantly deshielded. |

| H-5 | 1H | Doublet of Doublets (dd) | ~7.7 | Ortho to the C4-Br and meta to the C1-CH₂CN. |

| H-6 | 1H | Doublet (d) | ~7.5 | Ortho to the C1-CH₂CN and meta to the C4-Br. |

| -CH₂- | 2H | Singlet (s) | ~4.0 | The methylene protons are adjacent to the aromatic ring and a nitrile group, causing a downfield shift. They appear as a singlet as there are no adjacent protons. |

¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will show all 10 unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

| Carbon Label | Approx. δ (ppm) | Interpretation |

| C=O (Ketone) | N/A | |

| Aromatic C-H | ~135-128 | The three methine (C-H) carbons of the aromatic ring. |

| Aromatic C-Subst. | ~135-110 | The three quaternary carbons of the ring attached to Br, CN, and CH₂CN. The carbon attached to bromine (C-Br) experiences a "heavy atom effect," which can cause an upfield shift relative to what electronegativity alone would predict.[6] The carbon attached to the C2-CN group will be significantly deshielded. |

| C≡N (Aromatic) | ~117 | The nitrile carbon attached directly to the aromatic ring.[7] |

| C≡N (Aliphatic) | ~115 | The nitrile carbon of the cyanomethyl group. Typically slightly upfield from the aromatic nitrile.[7] |

| -CH₂- | ~25-30 | The aliphatic methylene carbon. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) inlet which separates the analyte from the solvent and introduces it into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller charged fragments (fragment ions) and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum: Analysis and Interpretation

The presence of a bromine atom is immediately identifiable from the isotopic pattern of bromine-containing ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[8]

The molecular formula is C₉H₅BrN₂. The molecular weight is ~221 g/mol for the ⁷⁹Br isotope and ~223 g/mol for the ⁸¹Br isotope.

| m/z Value | Proposed Fragment | Rationale & Interpretation |

| 221/223 | [C₉H₅BrN₂]⁺• | Molecular Ion (M⁺•) . The presence of the characteristic 1:1 isotope pattern confirms the presence of one bromine atom. |

| 142 | [M - Br]⁺ | Loss of a bromine radical. This is a common fragmentation for bromo-aromatics. |

| 116 | [C₈H₆N]⁺ | Loss of Br• and HCN from the C2-nitrile group. |

| 102 | [C₇H₄N]⁺ | A fragment corresponding to bromobenzonitrile, suggesting cleavage of the C-CH₂CN bond. |

| 90 | [C₆H₄N]⁺ | Loss of Br• from the [M-CH₂CN]⁺ fragment. |

Key Fragmentation Pathway

The fragmentation is initiated by the formation of the molecular ion, which can then undergo several competing fragmentation pathways, primarily involving the loss of the bromine atom or cleavage of the bonds connecting the substituents to the ring.

Figure 2: Proposed EI-MS Fragmentation Pathway.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a robust and self-validating framework for the complete structural elucidation of this compound. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the precise proton and carbon environments, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational reference for scientists working with this versatile chemical intermediate, ensuring analytical accuracy and confidence in subsequent synthetic applications.

References

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

University of Ottawa. (Br) Bromine NMR. Available at: [Link]

-

Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Available at: [Link]

-

University of Calgary. INTERPRETATION OF IR SPECTRA. Available at: [Link]

-

Michigan State University. 1H NMR spectra of aromatic compounds. Available at: [Link]

-

NIST WebBook. Benzeneacetonitrile, 4-bromo-. Available at: [Link]

-

Semantic Scholar. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Available at: [Link]

-

PubChem. Benzonitrile, 4-bromo-. Available at: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

-

NIST WebBook. Benzeneacetonitrile, 4-bromo- IR Spectrum. Available at: [Link]

-

Chem-Station. Phenylacetonitrile. Available at: [Link]

-

Filo. Problem 5 Given the following spectroscopic data for a compound with the formula C2H4Br2. Available at: [Link]

-

University of New Haven. Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

-

YouTube. Sample 13C NMR spectra of compounds with common functional groups. Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. askthenerd.com [askthenerd.com]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. amherst.edu [amherst.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. Problem 5 Given the following spectroscopic data for a compound with the.. [askfilo.com]

An In-depth Technical Guide to 4-Bromo-2-cyanobenzeneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-cyanobenzeneacetonitrile, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) number 925672-89-5 , possesses a unique molecular architecture that makes it a valuable intermediate.[1][2] Its structure features a benzene ring substituted with a bromine atom, a cyano group, and a cyanomethyl group. The IUPAC name for this compound is 2-(4-bromo-2-cyanophenyl)acetonitrile, and it is also known by the synonym 5-bromo-2-(cyanomethyl)benzonitrile.[2]

The molecular formula is C₉H₅BrN₂ and it has a molecular weight of approximately 221.06 g/mol .[1][2]

dot digraph "4_Bromo_2_cyanobenzeneacetonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="Br"]; h [label="C"]; i [label="N"]; j [label="CH₂"]; k [label="C"]; l [label="N"];

a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5]; a -- g [len=1.5]; d -- h [len=1.5]; h -- i [len=1.5, style=triple]; f -- j [len=1.5]; j -- k [len=1.5]; k -- l [len=1.5, style=triple]; } Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 4-Bromophenylacetonitrile | 4-Bromobenzonitrile | Reference |

| CAS Number | 925672-89-5 | 16532-79-9 | 623-00-7 | [3][4] |

| Molecular Formula | C₉H₅BrN₂ | C₈H₆BrN | C₇H₄BrN | [3][4] |

| Molecular Weight | 221.06 g/mol | 196.04 g/mol | 182.02 g/mol | [3][4] |

| Melting Point | Not available | Not available | 112-114 °C | [4] |

| Boiling Point | Not available | Not available | 235-237 °C | [4] |

| LogP (Predicted) | ~2.5-3.0 | 2.6 | 2.6 | [4] |

Synthesis and Mechanistic Considerations

One potential synthetic pathway could involve the introduction of the cyanomethyl group onto a pre-functionalized 4-bromo-2-cyanobenzene scaffold. For instance, a common method for introducing a cyanomethyl group is via nucleophilic substitution of a benzylic halide with a cyanide salt. Therefore, a plausible precursor would be 4-bromo-2-cyano-1-(halomethyl)benzene.

Alternatively, the synthesis could be approached by first constructing the benzeneacetonitrile core and then introducing the bromine and additional cyano group. For example, a Sandmeyer-type reaction on an appropriately substituted aniline could be employed to introduce the cyano group.[5] The synthesis of the related 4-bromo-2-chlorobenzonitrile often utilizes a Sandmeyer reaction starting from 4-amino-2-chlorobenzonitrile.[5] A similar strategy could be envisioned for the target molecule.

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. The following is a generalized, hypothetical procedure based on common organic synthesis techniques for analogous compounds. This protocol should be considered illustrative and would require significant optimization and validation.

-

Step 1: Benzylic Bromination of a Substituted Toluene. A suitable starting material, such as 4-bromo-2-cyanotoluene, would be subjected to benzylic bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction would likely be carried out under reflux with careful monitoring to prevent over-bromination.

-

Step 2: Nucleophilic Substitution with Cyanide. The resulting benzylic bromide would then be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction would introduce the cyanomethyl group.

-

Purification. The crude product would require purification, likely through column chromatography on silica gel, to isolate the pure this compound.

Causality in Experimental Choices:

-

Choice of Brominating Agent: NBS is a preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions.

-

Choice of Solvent: A non-polar solvent is used for the radical bromination to avoid side reactions with the solvent. A polar aprotic solvent is chosen for the nucleophilic substitution to enhance the nucleophilicity of the cyanide ion.

-

Reaction Conditions: The use of a radical initiator and heat is necessary to initiate the benzylic bromination. The nucleophilic substitution is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the reviewed literature, the expected spectroscopic features can be predicted based on the analysis of structurally related compounds.[4][6][7][8][9][10][11][12][13]

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the cyanomethyl group. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the cyano groups and the bromine atom. The methylene protons of the cyanomethyl group would likely appear as a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms of the two cyano groups would appear in the characteristic region for nitriles (typically around 115-125 ppm). The aromatic carbons would have chemical shifts determined by the substitution pattern. The methylene carbon of the cyanomethyl group would also have a characteristic chemical shift.

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the two nitrile groups.

-

C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Medium bands in the region of 2850-3000 cm⁻¹ for the methylene group.

-

C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the cyano and cyanomethyl groups.

Reactivity and Applications in Research and Drug Development

The chemical reactivity of this compound is dictated by its three functional groups: the aromatic bromine, the two cyano groups, and the active methylene group. This combination of functionalities makes it a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and as a scaffold in medicinal chemistry.

Potential Applications:

-

Medicinal Chemistry: Substituted benzeneacetonitriles are known to be important pharmacophores in a variety of drug candidates.[14][15][16] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The bromo- and cyano-substituted benzene ring provides a scaffold that can be further functionalized to explore structure-activity relationships in drug design. Similar bromo- and chloro-substituted benzonitriles have been investigated as intermediates in the synthesis of anticancer and central nervous system (CNS) agents.[17][18][19][20][21]

-

Materials Science: Aromatic nitriles are also used in the development of advanced materials.[18][19][20][21] The polar nature of the cyano group can influence the electronic properties of molecules, making them of interest in the design of organic light-emitting diodes (OLEDs) and other electronic materials.

-

Organic Synthesis: The bromine atom on the aromatic ring is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.[19] The cyano groups can be hydrolyzed to carboxylic acids or reduced to amines, providing further avenues for synthetic transformations.[19] The active methylene group can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is not available, related bromo- and cyano-substituted aromatic compounds are generally considered to be hazardous.

General Safety Recommendations:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (chemically resistant), safety glasses or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and organic synthesis. Its unique combination of reactive functional groups provides a platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is currently limited in the public domain, this guide provides a comprehensive overview based on the analysis of related structures and established chemical principles. Further research into the synthesis, properties, and applications of this compound is warranted and is likely to uncover new opportunities for innovation.

References

-

Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry. Available at: [Link]

-

Chemical Properties of Benzeneacetonitrile, 4-bromo- (CAS 16532-79-9). Cheméo. Available at: [Link]

-

Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Benzonitrile, 4-bromo-. PubChem. National Institutes of Health. Available at: [Link]

-

Benzonitrile, 4-bromo-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

4-Bromo-2-fluorobenzonitrile. PubChem. National Institutes of Health. Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. National Institutes of Health. Available at: [Link]

-

Benzonitrile, 4-bromo-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

4-Bromo-benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

This compound [Q06716]. ChemUniverse. Available at: [Link]

- Basically substituted phenylacetonitriles, their preparation and drugs containing these compounds. Google Patents.

-

4-Bromo-2-methylbenzonitrile. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

4-Bromo-benzonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

4-Bromo-2-nitrobenzonitrile. PubChem. National Institutes of Health. Available at: [Link]

-

4-Bromo-2-methylbenzonitrile. PubChem. National Institutes of Health. Available at: [Link]

-

4-Bromo-2-hydroxybenzonitrile. PubChem. National Institutes of Health. Available at: [Link]

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. 2020 Mar; 25(7): 1478. Available at: [Link]

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available at: [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound - CAS:925672-89-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Benzeneacetonitrile, 4-bromo- (CAS 16532-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 8. 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Bromobenzonitrile(623-00-7) 1H NMR [m.chemicalbook.com]

- 10. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]

- 11. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Applications of Benzeneacetonitrile_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-2-cyanobenzeneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-cyanobenzeneacetonitrile, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, and critically, its synthetic pathways and reactivity. While specific applications in drug development are not extensively documented in peer-reviewed literature, this guide will explore its potential utility based on the reactivity of its functional groups and by drawing parallels with structurally similar compounds. Furthermore, detailed information on its safe handling, storage, and disposal is provided to ensure laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile. A clear understanding of its fundamental properties is crucial for its effective use in research and development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 925672-89-5 | |

| Molecular Formula | C₉H₅BrN₂ | |

| Molecular Weight | 221.06 g/mol | |

| Synonyms | 5-bromo-2-(cyanomethyl)benzonitrile | [1] |

| Physical State | Solid (presumed) | General knowledge of similar compounds |

| Purity | Typically >95% | Commercial supplier data |

Synthesis and Mechanistic Insights

A potential synthetic approach could involve the following conceptual steps:

-

Benzylic Bromination: Starting with 4-bromo-2-cyanotoluene, a radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) would yield 4-bromo-2-cyanobenzyl bromide. The causality behind this choice lies in the selectivity of NBS for allylic and benzylic C-H bonds.

-

Cyanation: The resulting benzyl bromide is a good electrophile. A nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF would introduce the acetonitrile functionality. This is a standard method for the formation of nitriles from alkyl halides.

Caption: A plausible synthetic route to this compound.

Reactivity and Potential Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the aromatic bromine, the aromatic nitrile, and the benzylic nitrile. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

-

Aromatic Bromine: The bromine atom on the aromatic ring is a prime handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to create substituted alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

-

Aromatic Nitrile: The cyano group attached to the benzene ring can be transformed into a variety of other functional groups, offering further avenues for molecular diversification.

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide, which are common functionalities in drug molecules.

-

Reduction: Reduction of the nitrile can yield a primary amine (aminomethyl group), a key pharmacophore in many bioactive compounds.

-

-

Benzylic Nitrile: The acetonitrile moiety also presents opportunities for chemical modification, although it is generally less reactive than the aromatic functionalities. It can be hydrolyzed or reduced, though potentially requiring different reaction conditions than the aromatic nitrile.

Given these reactive sites, this compound can be considered a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, the core structure could be elaborated to target a wide range of biological targets, including enzymes and receptors. While direct evidence of its use in published drug discovery programs is scarce, its structural motifs are present in various classes of therapeutic agents.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns determined by their coupling with each other. The methylene protons of the acetonitrile group would likely appear as a singlet in the range of 3.5-4.5 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the range of 110-150 ppm. The nitrile carbons would have characteristic shifts further downfield.

-

IR Spectroscopy: A sharp, strong absorption band around 2230-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are paramount when handling this compound. The following guidelines are based on the available safety data sheet.[1]

Table 2: Hazard Identification and Precautionary Statements

| Hazard | Description | Precautionary Statements |

| Acute Toxicity | Presumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similar compounds. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Irritation | May cause skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | May cause serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]

-

Avoid formation of dust and aerosols.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Caption: A generalized workflow for the safe handling of chemical intermediates.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of complex organic molecules. Its multifunctional nature allows for a variety of chemical transformations, making it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. While specific applications are yet to be widely reported, the principles of synthetic chemistry suggest a broad scope for its use. Adherence to strict safety protocols is essential when working with this compound to mitigate potential hazards.

References

-

AD Pharmachem. (n.d.). 4-Bromomethyl-2-Cyanobiphenyl (Bromo OTBN). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

YouTube. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. Retrieved from [Link]

-

ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Bromonitromethane: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrobenzonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Retrieved from [Link]

-

YouTube. (2020, September 24). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. Retrieved from [Link]

Sources

Introduction: The Challenge of Polysubstituted Aromatics

An In-depth Technical Guide to the Plausible Early Synthesis of 4-Bromo-2-cyanobenzeneacetonitrile

A Note on the Historical Record: Direct, published literature from the late 19th or early 20th centuries detailing the synthesis of this compound is scarce in readily accessible chemical databases. This guide, therefore, adopts the perspective of a senior application scientist from that era, leveraging established and trusted chemical principles to construct a logical and plausible pathway to the target molecule. The methodologies described are based on foundational reactions that were the workhorses of synthetic chemistry during that period.

In the nascent era of synthetic organic chemistry, the controlled construction of polysubstituted benzene derivatives was a formidable challenge.[1][2] The synthesis of a molecule such as this compound, with its specific arrangement of three distinct functional groups, would have required a multi-step, strategic approach. Lacking modern spectroscopic tools, chemists of the time relied on a deep understanding of reaction mechanisms, meticulous purification techniques, and classical methods of structural elucidation.[3]

This guide outlines a robust, historically grounded synthetic strategy for this compound, starting from a common industrial precursor. The narrative emphasizes the causality behind each experimental choice, reflecting the blend of empirical observation and emerging chemical theory that defined the period.

Part 1: A Plausible Synthetic Strategy from p-Toluidine

The most logical approach to the target molecule involves the sequential functionalization of a readily available starting material. A compound like p-toluidine (4-methylaniline) serves as an ideal precursor due to its commercial availability and the predictable directing effects of its substituents.

The proposed synthesis unfolds over five key stages, each employing a well-documented reaction class from the era.

Caption: Proposed 5-step synthesis of this compound.

Step 1: Ortho-Bromination of p-Toluidine

Objective: To install a bromine atom at the 2-position of the aromatic ring.

Protocol:

-

In a well-ventilated fume hood, dissolve 10.7 g (0.1 mol) of p-toluidine in 50 mL of glacial acetic acid within a three-necked flask equipped with a dropping funnel and mechanical stirrer.

-

Cool the flask in an ice-water bath.

-

Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for two hours.

-

Pour the reaction mixture into 500 mL of cold water. The product, 2-bromo-4-methylaniline, will precipitate.

-

Neutralize the solution carefully with aqueous sodium hydroxide to precipitate any remaining product from its salt.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the purified product.

Expertise & Causality: The amino group (-NH₂) of p-toluidine is a powerful activating group and directs electrophiles to the ortho and para positions. Since the para position is occupied by the methyl group, bromination occurs exclusively at the two equivalent ortho positions. Acetic acid is used as a solvent to moderate the reactivity of the bromine and to dissolve the starting material.

Step 2 & 3: The Sandmeyer Reaction - Conversion of Amine to Nitrile

Objective: To replace the amino group with a cyano group via a diazonium salt intermediate. This is a cornerstone transformation discovered by Traugott Sandmeyer in 1884.[4][5]

Protocol:

-

Diazotization: Suspend 18.6 g (0.1 mol) of 2-bromo-4-methylaniline in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water. Cool the slurry to 0°C in an ice-salt bath.

-

Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature strictly between 0 and 5°C. The formation of the diazonium salt is indicated by a clear solution.

-

Cyanation: In a separate, larger flask, prepare a solution of cuprous cyanide (CuCN). This is typically prepared fresh by reacting copper(II) sulfate with sodium cyanide.

-

Slowly and carefully add the cold diazonium salt solution to the cuprous cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, warm the mixture gently on a water bath until the effervescence ceases.

-

Steam distill the mixture to isolate the crude 3-bromo-4-methylbenzonitrile.

-

Purify the product by recrystallization from a suitable solvent like ethanol.

Trustworthiness & Mechanistic Insight: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring.[6][7] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of dinitrogen gas. This radical then reacts with the cyanide bound to the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Caption: Simplified mechanism of the Sandmeyer cyanation step.

Step 4: Benzylic Bromination

Objective: To functionalize the methyl group, preparing it for the final cyanation step.

Protocol:

-

Dissolve 19.6 g (0.1 mol) of 3-bromo-4-methylbenzonitrile in 100 mL of carbon tetrachloride.

-

Add 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) and a catalytic amount (0.2 g) of benzoyl peroxide.

-

Heat the mixture to reflux, using a bright lamp to initiate the radical reaction.

-

Continue refluxing until all the solid NBS has reacted and risen to the surface as succinimide.

-

Cool the mixture and filter off the succinimide.

-

Evaporate the carbon tetrachloride under reduced pressure to yield the crude 3-bromo-4-(bromomethyl)benzonitrile. This product is often used in the next step without extensive purification due to its lachrymatory nature.

Expertise & Causality: This reaction is a free-radical chain reaction. Benzoyl peroxide acts as an initiator, forming radicals upon heating. These radicals abstract a hydrogen atom from the methyl group, creating a stabilized benzylic radical. This benzylic radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain. Carbon tetrachloride is a classic solvent for such reactions due to its inertness.

Step 5: Nucleophilic Substitution to Form the Acetonitrile

Objective: To displace the benzylic bromide with a cyanide group, completing the synthesis. This is an application of the Kolbe nitrile synthesis principle.[8][9]

Protocol:

-

In a round-bottom flask, dissolve the crude 3-bromo-4-(bromomethyl)benzonitrile (approx. 0.1 mol) in 150 mL of aqueous ethanol.

-

Add a solution of 6.5 g (0.13 mol) of sodium cyanide in 25 mL of water.

-

Heat the mixture to reflux for three hours.

-

Cool the reaction mixture and pour it into a large volume of water.

-

The product, this compound, will separate as an oil or solid.

-

Extract the product with ether, wash the ethereal layer with water, and dry over anhydrous calcium chloride.

-

Remove the ether by distillation, and purify the final product by vacuum distillation or recrystallization from a suitable solvent.

Trustworthiness & Mechanistic Insight: This is a classic example of a second-order nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion as the leaving group. The benzylic position is highly activated towards SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.

Part 2: Hypothetical Early Characterization

Without access to modern spectroscopic methods like NMR or IR, a chemist of the era would rely on a combination of physical and chemical tests to verify the identity and purity of the final product.

| Property / Test | Expected Observation for this compound | Purpose |

| Physical State & M.P. | Crystalline solid with a sharp, defined melting point. | A sharp melting point is a primary indicator of purity. |

| Elemental Analysis | Combustion analysis would yield precise percentages of C, H, N, and Br. | Confirms the empirical and molecular formula (C₉H₅BrN₂). |

| Solubility Tests | Insoluble in water; soluble in common organic solvents like ether, ethanol, and chloroform. | Provides information about the polarity of the molecule. |

| Chemical Derivatization | Acidic or basic hydrolysis would convert both nitrile groups to carboxylic acid groups, yielding 4-bromo-1,2-phenylenediacetic acid. This new derivative would have its own distinct melting point. | Confirms the presence of the nitrile functional groups. |

Conclusion

This in-depth guide provides a technically sound and historically plausible pathway for the synthesis of this compound using the chemical knowledge and techniques available to researchers in the late 19th and early 20th centuries. The proposed route relies on a logical sequence of robust, well-understood reactions, starting from a common precursor and methodically building the complexity of the target molecule. This exercise underscores the ingenuity and deep chemical understanding required of early synthetic chemists, who laid the groundwork for the complex molecular architectures that are central to modern drug development and materials science.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. Organic chemistry - Wikipedia [en.wikipedia.org]

- 3. History of OrgSyn [orgsyn.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]

- 9. studysmarter.co.uk [studysmarter.co.uk]

An In-Depth Technical Guide to the Research Applications of 4-Bromo-2-cyanobenzeneacetonitrile

Abstract

4-Bromo-2-cyanobenzeneacetonitrile, also known as 5-bromo-2-(cyanomethyl)benzonitrile, is a multifunctional chemical intermediate poised for significant utility in advanced scientific research. Its unique trifunctional architecture—featuring an aryl bromide, an aromatic nitrile, and an acetonitrile moiety—offers orthogonal reactivity that can be strategically exploited in medicinal chemistry, agrochemical synthesis, and materials science. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl systems. Concurrently, the two distinct nitrile groups provide pathways to amines, carboxylic acids, or heterocyclic structures. This guide elucidates the core reactivity of this molecule, outlines its proven and potential applications as a strategic building block, and provides detailed protocols for its key transformations, serving as a comprehensive resource for researchers in drug discovery and chemical synthesis.

Introduction: A Scaffold of Strategic Importance

In the landscape of organic synthesis, the efficiency with which molecular complexity can be built is paramount. The selection of starting materials and intermediates dictates the feasibility, elegance, and novelty of a synthetic campaign. This compound (CAS No. 925672-89-5) emerges as a highly valuable, yet under-explored, building block. Its structure is a constellation of three distinct and synthetically versatile functional groups, each presenting a lever for controlled chemical modification.

The strategic placement of these groups provides chemists with a powerful toolset:

-

The Aryl Bromide (C4-Br): Serves as a canonical electrophile for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile installation of diverse aryl, alkyl, or alkynyl substituents.[1]

-

The Aromatic Nitrile (C2-CN): An electron-withdrawing group that influences the reactivity of the benzene ring. It is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or elaborated into various nitrogen-containing heterocycles.[1]

-

The Acetonitrile Group (-CH₂CN): The benzylic protons are acidic and can be deprotonated for subsequent alkylation. The nitrile itself can undergo transformations similar to its aromatic counterpart, leading to the synthesis of phenethylamine derivatives.

This guide provides a Senior Application Scientist's perspective on the causality behind leveraging this molecule's structure for the synthesis of high-value compounds.

Diagram 1: Annotated Structure of this compound

Caption: Potential synthetic pathways originating from the core scaffold.

Potential Research Applications

Medicinal Chemistry & Drug Discovery

The true potential of this scaffold lies in its application as a precursor for biologically active molecules. Its structural motifs are present in numerous classes of high-value therapeutics.

-

Cereblon (CRBN) Ligands: A recent patent has explicitly demonstrated the use of 5-bromo-2-(cyanomethyl)benzonitrile as a key intermediate in the synthesis of fused-glutarimide CRBN ligands. [2]CRBN is the substrate receptor of the E3 ubiquitin ligase complex involved in the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide. Developing novel CRBN ligands is a frontier in the field of targeted protein degradation (PROTACs), a revolutionary approach to drug discovery. The patent describes the use of the title compound to construct the core aromatic system of these advanced therapeutic agents. [2]

-

Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. [3]Many FDA-approved kinase inhibitors feature a substituted aromatic core that binds within the ATP pocket of the enzyme. Analogues like 4-bromo-2-fluorobenzonitrile are explicitly cited as crucial precursors for developing kinase inhibitors. [4]The bromo group allows for Suzuki or Buchwald-Hartwig coupling to install moieties that interact with the hinge region of the kinase, while the nitrile groups can be converted into amides or other functional groups to form key hydrogen bonds and improve selectivity. [2] Diagram 3: Application in Kinase Inhibitor Design

Caption: Conceptual workflow for synthesizing kinase inhibitors.

Agrochemicals

The development of novel pesticides, herbicides, and fungicides with improved efficacy and reduced environmental impact is a constant need in agriculture. Halogenated benzonitriles are established building blocks in this sector. [5]The reactivity of this compound allows for the systematic exploration of chemical space to design new active ingredients. For example, the bi-aryl structures generated via Suzuki coupling are common motifs in modern pesticides. [1]

Materials Science & Organic Electronics

The field of organic electronics relies on the synthesis of novel π-conjugated systems with tailored photophysical properties. Analogous compounds like 4-bromo-2-fluorobenzonitrile are used in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs). The ability to extend conjugation through cross-coupling reactions makes the title compound a promising candidate for creating new materials for applications in displays, lighting, and photovoltaics. The nitrile groups can also be used to tune the electronic properties and solubility of the resulting materials.

Exemplary Synthetic Protocols

The following protocols are generalized from established procedures for analogous substrates and represent robust starting points for experimentation. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise noted.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Rationale: This protocol demonstrates the formation of a C-C bond at the C4 position, a cornerstone transformation for this scaffold. Pd(dppf)Cl₂ is chosen as the catalyst due to its robustness and effectiveness with aryl bromides. A dioxane/water solvent system with a carbonate base is a standard, high-yielding condition for this coupling.

-

Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inerting: Seal the flask, and evacuate and backfill with argon three times.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the starting bromide.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Protocol 2: Tandem Hydrolysis of Nitriles to Di-Carboxylic Acid

-

Rationale: This protocol converts both nitrile groups into carboxylic acids, providing a di-acid scaffold that can be used in polymer synthesis or further functionalized. Strong acidic conditions are required to hydrolyze both the aromatic and aliphatic nitriles.

-

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the starting bi-aryl product from Protocol 1 (1.0 equiv.) in an aqueous solution of concentrated sulfuric acid (e.g., 70-75%).

-

Reaction: Heat the mixture to reflux (typically >120 °C) with vigorous stirring. The reaction can take several hours to proceed to completion. Monitor by LC-MS for the disappearance of starting material and amide intermediates.

-

Work-up: Carefully cool the reaction mixture in an ice bath and slowly pour it onto crushed ice. The carboxylic acid product will often precipitate out of the cold aqueous solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol/water).

-

Protocol 3: Tandem Reduction of Nitriles to Di-Amine

-

Rationale: This transformation provides access to valuable diamine building blocks. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both aromatic and aliphatic nitriles to their corresponding primary amines. Anhydrous conditions are critical.

-

Methodology:

-

Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, prepare a stirred suspension of lithium aluminum hydride (LAH, ~3.0-4.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve the starting bi-aryl product from Protocol 1 (1.0 equiv.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then gently heat to reflux until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. Stir vigorously until a granular white precipitate forms.

-

Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diamine, which can be purified by chromatography or crystallization.

-

Conclusion and Future Outlook

This compound represents a confluence of strategically positioned functional groups, making it a powerful and versatile intermediate for chemical synthesis. While its direct applications are emerging, the well-documented utility of its close analogues provides a clear and compelling roadmap for its potential. Its demonstrated role as a precursor to advanced CRBN ligands in targeted protein degradation highlights its relevance in cutting-edge medicinal chemistry. [2]Future research will undoubtedly expand its use in creating novel kinase inhibitors, advanced agrochemicals, and functional organic materials. This guide serves as a foundational resource to empower researchers to unlock the full synthetic potential of this promising molecular scaffold.

References

Sources

- 1. 215800-05-8|2-(4-Bromo-2-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. WO2021011631A1 - Fused-glutarimide crbn ligands and uses thereof - Google Patents [patents.google.com]

- 3. HOMOPHTHALONITRILE | 3759-28-2 [chemicalbook.com]

- 4. 67832-11-5 | 4-Bromo-2-methylbenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. Halogenated Benzenes | CymitQuimica [cymitquimica.com]

Reactivity of the nitrile group in 4-Bromo-2-cyanobenzeneacetonitrile

An In-Depth Technical Guide to the Differential Reactivity of Nitrile Groups in 4-Bromo-2-cyanobenzeneacetonitrile

Abstract

This compound is a multifunctional scaffold of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the differential reactivity of its constituent functional groups: a halogenated aromatic ring and two distinct nitrile moieties—one aromatic, one benzylic. This guide provides a comprehensive analysis of the factors governing the chemoselectivity of the nitrile groups, offering a framework for predicting and controlling reaction outcomes. We will explore the underlying electronic and steric influences and present field-proven insights into key transformations, including selective hydrolysis and reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this versatile building block.

Structural and Electronic Analysis: A Tale of Two Nitriles

The key to understanding the chemistry of this compound lies in recognizing that its two nitrile groups reside in vastly different chemical environments.

-

The Aromatic Nitrile (CN_Ar): Directly attached to the benzene ring, this group's reactivity is intrinsically linked to the aromatic π-system. The cyano group itself is strongly electron-withdrawing through both inductive and resonance effects.[1] This effect is compounded by the presence of a second electron-withdrawing group, the bromine atom, on the ring. Consequently, the aromatic ring is electron-deficient, which enhances the electrophilicity of the aromatic nitrile carbon, making it more susceptible to certain nucleophilic attacks and reductions.[1]

-

The Benzylic Nitrile (CN_Bn): This group is insulated from the aromatic ring's π-system by a methylene (-CH₂) spacer. Its reactivity is primarily governed by the unique properties of the benzylic position. The benzylic carbon can effectively stabilize radicals, carbocations, and carbanions through resonance with the adjacent aromatic ring.[2][3] This stabilization profoundly influences reactions involving intermediates at this position. Furthermore, the benzylic protons (α-protons) are significantly more acidic than typical aliphatic protons, a factor that becomes critical under basic reaction conditions.

The disparate nature of these two groups allows for selective chemical transformations, provided that reaction conditions are judiciously chosen.

Caption: Structural analysis of this compound.

Selective Reduction to Amines

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to key building blocks for pharmaceuticals and agrochemicals.[4] In this compound, the electronic disparity between the two nitrile groups can be exploited to achieve selective reduction.

Mechanistic Considerations

Catalytic hydrogenation is a common and atom-economical method for nitrile reduction.[5] The reaction typically proceeds via an intermediate imine, which is further reduced to the amine. The reactivity of aromatic nitriles in this process is highly sensitive to electronic effects. Benzonitriles with electron-withdrawing groups on the aromatic ring generally exhibit faster reduction rates because these groups enhance the electrophilicity of the nitrile carbon, facilitating hydride attack or interaction with the catalyst surface.[6][7]

Based on this principle, it is anticipated that the aromatic nitrile (CN_Ar) in this compound will be the more reactive of the two towards catalytic reduction. The benzylic nitrile (CN_Bn), being electronically insulated, behaves more like a typical aliphatic nitrile, which can be more challenging to reduce under mild conditions.[8]

Experimental Protocol: Selective Catalytic Hydrogenation

This protocol is designed to selectively reduce the more reactive aromatic nitrile. The choice of a suitable catalyst and mild conditions are paramount to prevent over-reduction of the benzylic nitrile.

Step-by-Step Methodology:

-

Catalyst Preparation: In an inert atmosphere glovebox, weigh 5 mol% of a heterogeneous catalyst (e.g., Rhodium on alumina or Cobalt-based catalysts) into a high-pressure reaction vessel.[4] Rationale: Rhodium and Cobalt catalysts are often cited for their high selectivity in nitrile hydrogenations, minimizing side reactions like hydrodehalogenation or the formation of secondary amines.[4][8]

-

Reaction Setup: Add the substrate, this compound (1.0 eq), to the vessel, followed by a suitable solvent such as methanol or THF (tetrahydrofuran) to a concentration of 0.1 M.

-

System Purge: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the system by pressurizing with H₂ gas to ~5 bar and then venting (repeat 3-5 times) to ensure an inert atmosphere.

-

Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 10-20 bar) and heat to a moderate temperature (e.g., 40-60 °C). Stir the reaction mixture vigorously. Rationale: Lower temperatures and pressures are initially chosen to favor the reduction of the more activated aromatic nitrile.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC (Thin-Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to check for the disappearance of starting material and the appearance of the mono-reduced product.

-

Workup and Isolation: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Caption: Workflow for selective catalytic hydrogenation.

Data Summary: Reducing Agents and Predicted Selectivity

| Reducing Agent | Typical Conditions | Predicted Major Product | Rationale & Citation |

| H₂ / Rh-Al₂O₃ | 10-20 bar, 40-60°C | 4-Bromo-2-(aminomethyl)benzeneacetonitrile | Mild catalytic conditions favor reduction of the electronically activated aromatic nitrile.[4] |

| LiAlH₄ | THF, 0°C to rt | Mixture of di-reduced and mono-reduced products | A powerful, unselective hydride reagent that will likely reduce both nitrile groups.[9] |

| DIBAL-H | Toluene, -78°C | Potential for reduction to aldehydes | A milder reducing agent that can convert nitriles to aldehydes after an aqueous workup, though selectivity between the two nitriles would be challenging to control.[9] |

| BH₃·THF | THF, reflux | 4-Bromo-2-(aminomethyl)benzylamine | Borane complexes are effective for reducing nitriles to amines; selectivity may be poor without careful control.[10] |

Selective Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles provides a direct route to carboxylic acids, proceeding through an intermediate amide.[11][12] This transformation can be catalyzed by either acid or base. The distinct electronic and steric environments of the nitrile groups in this compound suggest that selective hydrolysis may be achievable.

Mechanistic Considerations

-

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[12][13] This is followed by the nucleophilic attack of water. The benzylic nitrile is generally more basic than the aromatic nitrile (whose lone pair is delocalized into the electron-poor ring), and thus may be protonated more readily, potentially leading to its preferential hydrolysis under kinetic control.

-

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[13] The benzylic nitrile is less sterically hindered and is not electronically deactivated like the aromatic nitrile, suggesting it would be more susceptible to attack by hydroxide. However, a significant competing reaction under basic conditions is the deprotonation of the acidic α-protons at the benzylic position, which can lead to side reactions or inhibit hydrolysis.

Given these factors, mild acidic conditions are often the preferred choice for attempting a selective hydrolysis, targeting the more basic benzylic nitrile.

Caption: Key stages of acid-catalyzed nitrile hydrolysis.[12][13]

Experimental Protocol: Selective Acid-Catalyzed Hydrolysis

This procedure aims to selectively hydrolyze the benzylic nitrile to the corresponding carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable co-solvent like dioxane or ethanol, add an aqueous solution of a strong acid (e.g., 6 M H₂SO₄ or HCl). Rationale: The use of a co-solvent is often necessary to improve the solubility of organic nitriles in the aqueous acid.[14]

-

Heating: Heat the mixture to a moderate temperature (e.g., 80-100 °C) under reflux with vigorous stirring.

-

Monitoring: Follow the reaction's progress by periodically taking samples and analyzing via HPLC or LC-MS. Look for the formation of the mono-acid product, (4-bromo-2-cyanophenyl)acetic acid, while monitoring the consumption of the starting material.

-

Workup: After the desired level of conversion is reached, cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by recrystallization or silica gel chromatography.

Conclusion

The reactivity of this compound is a nuanced subject dominated by the electronic and steric differentiation of its aromatic and benzylic nitrile groups. The electron-deficient nature of the aromatic ring activates the directly attached nitrile (CN_Ar) towards reduction. Conversely, the greater basicity and lower steric hindrance of the benzylic nitrile (CN_Bn) likely make it the more susceptible site for hydrolysis under controlled acidic conditions. By carefully selecting catalysts, reagents, and reaction parameters, researchers can selectively target one nitrile over the other, unlocking the full potential of this molecule as a versatile synthon for complex target synthesis in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 14. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

Stability and Storage of 4-Bromo-2-cyanobenzeneacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Bromo-2-cyanobenzeneacetonitrile, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of organic chemistry and best practices in pharmaceutical stability testing, this document outlines the intrinsic chemical liabilities of the molecule, potential degradation pathways, and recommended protocols for handling and long-term storage. The information herein is intended to ensure the integrity and purity of this compound, thereby safeguarding the quality and reproducibility of downstream applications in drug discovery and development.

Introduction: The Chemical Profile of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups that dictate its reactivity and stability: a brominated benzene ring, a cyano (nitrile) group, and an acetonitrile moiety. The inherent stability of the aromatic ring provides a robust core to the molecule. However, the electron-withdrawing nature of the nitrile group and the reactivity of the benzylic methylene group in the acetonitrile side chain, coupled with the potential for nucleophilic attack at the carbon-bromine bond, present specific stability challenges. Understanding these potential liabilities is paramount for maintaining the compound's integrity from procurement to use.

Factors Influencing the Stability of this compound

The stability of this compound is contingent on several environmental factors. Control of these factors is crucial to prevent degradation and the formation of impurities that could compromise experimental outcomes and the safety of resulting pharmaceutical products.

Temperature

Elevated temperatures can provide the activation energy required for various degradation reactions. For many complex organic molecules, storage at cool temperatures is recommended to minimize the rate of decomposition. While specific data for this compound is not publicly available, general best practices for pharmaceutical intermediates suggest that refrigerated conditions (2-8 °C) are often optimal.

Light

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation.[1] UV or even visible light can promote the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.[1] Therefore, protection from light is a critical storage parameter.